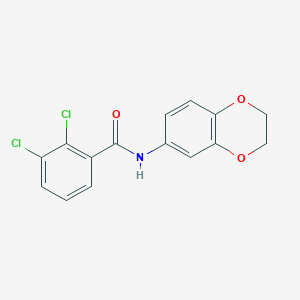
2,3-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide, also known as GW 501516, is a synthetic drug that has gained significant attention in the scientific community due to its potential applications in various fields, including sports performance enhancement, cancer treatment, and metabolic disorders.
作用機序
2,3-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a key role in regulating lipid metabolism and glucose homeostasis. Activation of PPARδ leads to increased fatty acid oxidation and glucose uptake, resulting in improved energy metabolism and increased endurance.
Biochemical and Physiological Effects:
2,3-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide 501516 has been shown to have a number of biochemical and physiological effects, including increased fatty acid oxidation, improved glucose uptake, and increased endurance. Additionally, 2,3-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide 501516 has been shown to reduce inflammation and improve insulin sensitivity, making it a potential treatment option for metabolic disorders such as type 2 diabetes and obesity.
実験室実験の利点と制限
2,3-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide 501516 has a number of advantages and limitations for use in lab experiments. Advantages include its ability to activate PPARδ and improve energy metabolism, making it a useful tool for studying lipid and glucose metabolism. Limitations include its potential toxicity and the need for careful dosing and monitoring to avoid adverse effects.
将来の方向性
There are a number of future directions for research on 2,3-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide 501516, including further studies on its potential applications in sports performance enhancement, cancer treatment, and metabolic disorders. Additionally, future research could focus on identifying potential side effects and developing strategies to mitigate them, as well as exploring new synthetic routes to improve the efficiency and safety of 2,3-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide 501516 synthesis.
合成法
2,3-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide 501516 is synthesized through a series of chemical reactions, starting with the condensation of 2,3-dichlorobenzoyl chloride with 2,3-dihydro-1,4-benzodioxin-6-amine, followed by the addition of dimethylformamide and triethylamine.
科学的研究の応用
2,3-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide 501516 has been extensively studied for its potential applications in various fields, including sports performance enhancement, cancer treatment, and metabolic disorders. In sports, 2,3-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide 501516 has been shown to increase endurance and improve fat burning, making it an attractive option for athletes looking to gain a competitive edge. In cancer treatment, 2,3-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide 501516 has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new cancer therapies. In metabolic disorders, 2,3-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide 501516 has been shown to improve insulin sensitivity and reduce inflammation, making it a potential treatment option for conditions such as type 2 diabetes and obesity.
特性
IUPAC Name |
2,3-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO3/c16-11-3-1-2-10(14(11)17)15(19)18-9-4-5-12-13(8-9)21-7-6-20-12/h1-5,8H,6-7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDCAHILTQJLME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644642 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-furyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5875272.png)

![2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-N-1-naphthylhydrazinecarboxamide](/img/structure/B5875285.png)
![3-[(2,4-dichlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5875303.png)

![9-allyl-2-(2-thienyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B5875310.png)
![4-(2-fluorophenyl)-2-[(2-thienylmethyl)thio]-6-(trifluoromethyl)nicotinonitrile](/img/structure/B5875314.png)
![5-(5-chloro-2-thienyl)-N-(2-pyridinylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5875319.png)
![3-[(2,3-dichlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5875324.png)
![methyl 4-{[(4-methoxy-3-biphenylyl)amino]methyl}benzoate](/img/structure/B5875330.png)
![N'-[1-(3-aminophenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5875335.png)
![2-[(2-chlorobenzyl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B5875348.png)
![N-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5875356.png)
![2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5875361.png)